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Compound of Interest

Compound Name: Benzamide, N,N,4-trimethyl-

Cat. No.: B079416

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a hypothetical in-silico prediction and validation workflow
for the biological activity of "Benzamide, N,N,4-trimethyl-". The predicted activities and
presented data are for illustrative purposes to guide researchers in computational drug
discovery methodologies.

Introduction

"Benzamide, N,N,4-trimethyl-," also known as 4,N,N-trimethylbenzamide, is a small molecule
with the chemical formula C10H13NO.[1][2][3] While the benzamide scaffold is present in a
wide range of pharmacologically active compounds, exhibiting properties such as antimicrobial,
anti-inflammatory, and anticancer effects, specific biological data for "Benzamide, N,N,4-
trimethyl-" is not extensively available in public literature.[4][5] This technical guide provides a
comprehensive framework for the in-silico prediction of its biological activity, from initial
computational screening to designing experimental validation.

The methodologies outlined herein leverage established computational techniques to generate
hypotheses about the compound's potential therapeutic applications, thereby accelerating the
initial phases of drug discovery.

In-Silico Prediction Methodology
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The in-silico evaluation of "Benzamide, N,N,4-trimethyl-" involves a multi-step computational
workflow. This process begins with identifying potential protein targets and then uses molecular
docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction
to assess its therapeutic potential and drug-like properties.

Target Identification and Selection

Given the known activities of various benzamide derivatives, a plausible therapeutic area to
investigate is oncology. For this hypothetical study, we will select Casein Kinase 2 (CK2) as a
potential target. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells
and plays a crucial role in cell growth, proliferation, and survival, making it a validated target for
cancer therapy.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one
molecule to a second when bound to each other to form a stable complex. This method is used
to predict the binding affinity and mode of interaction of "Benzamide, N,N,4-trimethyl-" with
the ATP-binding pocket of CK2.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various
computational models can predict the pharmacokinetic and toxicological properties of a
molecule. These predictions help in identifying potential liabilities early in the drug discovery
process.
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Caption: In-Silico Prediction Workflow for "Benzamide, N,N,4-trimethyl-".

Predicted Biological Activity and Properties

(Hypothetical Data)
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The following tables summarize the hypothetical results from the in-silico analysis of
"Benzamide, N,N,4-trimethyl-".

Table 1: Predicted Binding Affinity against Casein
Kinase 2 (CK2)

Predicted Binding Predicted Inhibition

Compound Target o .
Affinity (kcal/mol) Constant (Ki, pM)

Benzamide, N,N,4-
) CK2 -7.8 15
trimethyl-

Reference Inhibitor CK2 -9.2 0.1

Table 2: Predicted ADMET Properties
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Property Predicted Value Interpretation
Absorption
] ] ] Well absorbed from the
Human Intestinal Absorption High ) )
gastrointestinal tract.
Caco-2 Permeability High Good intestinal permeability.
Distribution
o Moderate distribution into
Volume of Distribution (VDss) 0.8 L/kg )
tissues.
Blood-Brain Barrier Permeant Yes Potential for CNS side effects.
Metabolism
o Low risk of drug-drug
CYP2D6 Inhibitor No ) )
interactions.
o Low risk of drug-drug
CYP3A4 Inhibitor No ) )
interactions.
Excretion
) Relatively short duration of
Half-life 2-4 hours ]
action.
Toxicity

AMES Mutagenicity

Non-mutagenic

Low risk of carcinogenicity.

hERG Inhibition

Low risk

Low risk of cardiotoxicity.

Hepatotoxicity

Low risk

Low risk of liver injury.

Experimental Protocols for Validation

The following protocols describe how the in-silico predictions could be experimentally validated.

In-Vitro CK2 Kinase Inhibition Assay
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Obijective: To determine the half-maximal inhibitory concentration (IC50) of "Benzamide, N,N,4-
trimethyl-" against human CK2.

Materials:

Recombinant human CK2 enzyme

e ATP

CK2-specific peptide substrate

Kinase buffer

"Benzamide, N,N,4-trimethyl-" (dissolved in DMSO)

ADP-GIlo™ Kinase Assay kit

Microplate reader

Procedure:

Prepare a serial dilution of "Benzamide, N,N,4-trimethyl-" in DMSO.

e In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at
various concentrations.

« Initiate the kinase reaction by adding the CK2 enzyme and ATP.

e |ncubate the reaction mixture at 30°C for 1 hour.

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions.

e Measure the luminescence using a microplate reader.

» Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
compound concentration.
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Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of "Benzamide, N,N,4-trimethyl-" on a

cancer cell line with high CK2 expression (e.g., HelLa).

Materials:

Hela cells

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

"Benzamide, N,N,4-trimethyl-" (dissolved in DMSO)

MTT reagent

96-well cell culture plates

Microplate reader

Procedure:

Seed Hela cells in a 96-well plate at a density of 5,000 cells per well and allow them to
attach overnight.

Treat the cells with various concentrations of "Benzamide, N,N,4-trimethyl-" for 72 hours.

Add MTT reagent to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability and determine the GI50 (concentration for 50% of maximal
inhibition of cell proliferation).
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Caption: Experimental Validation Workflow.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action of "Benzamide, N,N,4-
trimethyl-" through the inhibition of the CK2 signaling pathway.
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Caption: Hypothetical Inhibition of the CK2 Signaling Pathway.

Conclusion

This technical guide presents a hypothetical yet scientifically grounded framework for the in-
silico prediction and experimental validation of "Benzamide, N,N,4-trimethyl-" activity. The
outlined methodologies, from target identification and molecular docking to ADMET prediction
and subsequent experimental validation, represent a standard workflow in modern drug
discovery. While the presented data is illustrative, the described process provides a robust
starting point for any researcher interested in exploring the therapeutic potential of this and
other under-investigated small molecules. The integration of computational and experimental
approaches is paramount for the efficient identification and development of novel therapeutic
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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